Dodecanedioic acid monomethyl ester
Overview
Description
Dodecanedioic acid (DDA) is a dicarboxylic acid with industrial significance, particularly as a precursor for polyamide nylon-6,12 production. Its synthesis and properties are of great interest due to its application in various fields such as biotechnology and materials science.
Synthesis Analysis
DDA can be synthesized biochemically from plant-oil derivatives like dodecanoic acid methyl ester, a product of transesterification of coconut oil. This process, utilizing the yeast Candida tropicalis, converts petrochemical-based n-dodecanes into dicarboxylic acids through targeted functionalization (Funk, Rimmel, Schorsch, Sieber, & Schmid, 2017). Additionally, the selective monoesterification of dicarboxylic acids with longer carbon chains, like dodecanedioic acid, can be achieved by diazomethane in the presence of acids with shorter carbon chains, using adsorption and alignment on alumina (Ogawa, Hiraga, Chihara, Teratani, & Taya, 1988).
Molecular Structure Analysis
The molecular structure of DDA and its esters is characterized by the presence of ester bonds. For instance, poly(xylitol-dodecanedioic acid) (PXDDA) exhibits ester bonding in its structure as confirmed by Fourier transform infrared (FTIR) analysis (Firoozi & Kang, 2019).
Chemical Reactions and Properties
DDA and its esters participate in various chemical reactions, forming diverse products. For example, PXDDA, derived from xylitol and dodecanedioic acid, demonstrates unique chemical properties suitable for tissue engineering applications (Firoozi & Kang, 2019). Another study shows the conversion of dodecanedioic acid to traumatoic acid via chemical reactions involving bromination and dehydrobromination (Zakharkin, Guseva, & Churilova, 1983).
Physical Properties Analysis
DDA derivatives demonstrate varied physical properties based on their chemical composition and molecular structure. The study of aliphatic polyesters synthesized from dodecanedioic acid and different aliphatic diols reveals materials with melting points ranging from 70 to 90 °C and high molecular weight (Barbiroli, Lorenzetti, Berti, Fiorini, & Manaresi, 2003).
Chemical Properties Analysis
The chemical properties of DDA and its derivatives are influenced by their molecular structure. For example, the PXDDA polymer exhibits high elasticity, hydrophobicity, and a low glass transition temperature, indicating significant chemical stability and versatility (Firoozi & Kang, 2019).
Scientific Research Applications
1. Production of Dodecanedioic Acid (DDA) via Biotransformation
- Methods of Application: The yeast Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . To increase sustainability of the DDA production process, dodecanoic acid methyl ester, which can be easily obtained from transesterification of coconut oil, is used in whole-cell biotransformation by C. tropicalis . Crucial process development included a gradual pH shift, an optimized substrate feeding strategy, and monitoring the transcriptional profile .
- Results or Outcomes: By modifying selected process parameters, a final DDA concentration of 66 g/L was achieved using a highly reliable, small-scale bioreactor system .
2. Silica-Mediated Monohydrolysis of Dicarboxylic Esters
- Summary of Application: A new method for the monohydrolysis of dicarboxylic esters is presented, involving as key step a silanolysis at elevated temperatures at the silica gel surface . In the second step, the surface bound silyl esters are cleaved off under mild conditions, giving a straightforward and fast access to half esters .
- Methods of Application: The method involves a silanolysis at elevated temperatures at the silica gel surface . In the second step, the surface bound silyl esters are cleaved off under mild conditions .
- Results or Outcomes: Aliphatic dicarboxylic acid methyl esters in the range from hexanedioic to dodecanedioic acid gave satisfactory results with yields based on recovered starting material between 77 and 87% .
3. Cosmetic Composition
- Summary of Application: Dodecanedioic Acid 1-Methyl Ester is used in cosmetic compositions . It can be used as an ingredient in various cosmetic products due to its properties.
- Methods of Application: The specific methods of application can vary depending on the type of cosmetic product. It could be used in formulations of skin care products, hair care products, or makeup products .
- Results or Outcomes: The outcomes can vary depending on the specific cosmetic product. Generally, it can contribute to the texture, stability, or effectiveness of the cosmetic product .
4. Production of Dodecanedioic Acid via Biotransformation of Low Cost Plant-Oil Derivatives
- Methods of Application: The yeast Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . To increase sustainability of the DDA production process, dodecanoic acid methyl ester, which can be easily obtained from transesterification of coconut oil, is used in whole-cell biotransformation by C. tropicalis . Crucial process development included a gradual pH shift, an optimized substrate feeding strategy, and monitoring the transcriptional profile .
- Results or Outcomes: By modifying selected process parameters, a final DDA concentration of 66 g/L was achieved using a highly reliable, small-scale bioreactor system .
Future Directions
The production of Dodecanedioic acid monomethyl ester via biotransformation represents a highly promising approach to realize sustainable, bio-based, efficient processes . This is due to increasing industrial demand for green chemicals and renewable products . The future direction could involve further optimization of the production process and exploration of other potential applications of this compound.
properties
IUPAC Name |
12-methoxy-12-oxododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGGDLIBDASKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282966 | |
Record name | Dodecanedioic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Methoxy-12-oxododecanoic acid | |
CAS RN |
3903-40-0 | |
Record name | 3903-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanedioic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanedioic acid monomethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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